

Synthesis of 2,6-Diphenylpyrimidine-4(1H)thione: An Experimental Protocol

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2,6-Diphenylpyrimidine-4(1H)-	
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For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed experimental protocol for the synthesis of **2,6-Diphenylpyrimidine-4(1H)-thione**, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is achieved through a two-step process involving the initial Claisen-Schmidt condensation to form a chalcone, followed by a cyclocondensation reaction with thiourea.

Experimental Protocols Part 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

This initial step involves the base-catalyzed condensation of acetophenone and benzaldehyde.

Materials:

- Acetophenone
- Benzaldehyde
- Ethanol
- Sodium hydroxide (NaOH)



- Distilled water
- Ice

Procedure:

- In a flask, dissolve sodium hydroxide (0.055 mol) in a mixture of water (20 ml) and ethanol (12.5 ml) and cool the solution in an ice bath.
- To the cooled solution, add acetophenone (0.043 mol) followed by the slow addition of benzaldehyde (0.043 mol) with continuous stirring.
- Maintain the reaction mixture at a temperature of 20-25°C with vigorous stirring for 2-3 hours, until the mixture becomes thick.
- The reaction mixture is then stored in a refrigerator overnight.
- The resulting solid product is collected by vacuum filtration and washed with cold water until
 the filtrate is neutral to litmus paper.
- The crude product is then washed with ice-cold ethanol and recrystallized from ethanol to yield pure 1,3-diphenyl-2-propen-1-one.

Part 2: Synthesis of 2,6-Diphenylpyrimidine-4(1H)-thione

The synthesized chalcone is then reacted with thiourea in the presence of a base to yield the target compound.[1][2]

Materials:

- 1,3-Diphenyl-2-propen-1-one (Chalcone)
- Thiourea
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Ethanol
- Hydrochloric acid (HCl, for acidification)



- · Distilled water
- Ice

Procedure:

- A mixture of 1,3-diphenyl-2-propen-1-one (0.01 mol), thiourea (0.01 mol), and potassium hydroxide (0.017 mol) is prepared in ethanol.[2]
- The reaction mixture is refluxed for 18-20 hours.[2]
- The progress of the reaction should be monitored using thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled and poured into ice-cold water.[2]
- The resulting mixture may be acidified with a few drops of concentrated hydrochloric acid.[3]
- The precipitated solid is collected by filtration, washed with water, and dried.
- The crude **2,6-diphenylpyrimidine-4(1H)-thione** is then purified by recrystallization from ethanol.[2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **2,6-Diphenylpyrimidine-4(1H)-thione**.

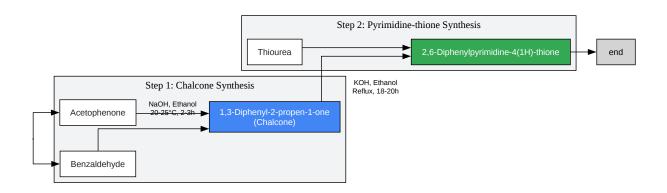


Parameter	Value	Reference
Chalcone Synthesis		
Molar Ratio (Acetophenone:Benzaldehyde)	1:1	[1]
Reaction Time	2-3 hours stirring, overnight refrigeration	[1]
Reaction Temperature	20-25°C	[1]
Pyrimidine-thione Synthesis		
Molar Ratio (Chalcone:Thiourea:KOH)	1:1:1.7	[2]
Reaction Time	18-20 hours	[2]
Reaction Temperature	Reflux	[2]
Product Characterization		
Molecular Formula	C ₁₆ H ₁₂ N ₂ S	[4]
Molecular Weight	264.34 g/mol	[4]
Melting Point	156-158 °C	[5]
Yield	Good to Excellent	[6]

Visualizations Experimental Workflow

The following diagram illustrates the two-step synthesis process.





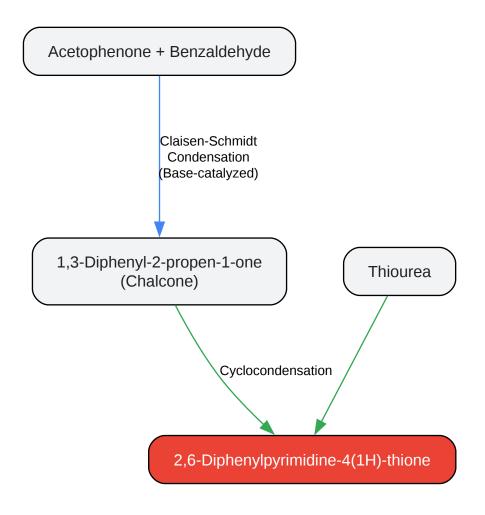
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Caption: Workflow for the synthesis of **2,6-Diphenylpyrimidine-4(1H)-thione**.

Reaction Signaling Pathway

This diagram outlines the key chemical transformations in the synthesis.





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